molecular formula C11H15NO2 B11905605 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11905605
M. Wt: 193.24 g/mol
InChI Key: ALANTHSNAAHVHE-UHFFFAOYSA-N
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Description

2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of an amino group, an ethoxy group, and a hydroxyl group attached to an indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-amino-6-ethoxy-1-indanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the corresponding indanone derivative. The reaction is conducted under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-amino-6-ethoxy-1-indanone.

    Reduction: Formation of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-amine.

    Substitution: Formation of various substituted indanols.

Scientific Research Applications

2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds, such as:

    2-amino-6-methoxy-2,3-dihydro-1H-inden-1-ol: Differing by the presence of a methoxy group instead of an ethoxy group.

    2-amino-6-ethoxy-1-indanone: Lacking the hydroxyl group.

    2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-amine: Lacking the hydroxyl group and having an additional amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C11H15NO2/c1-2-14-8-4-3-7-5-10(12)11(13)9(7)6-8/h3-4,6,10-11,13H,2,5,12H2,1H3

InChI Key

ALANTHSNAAHVHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CC(C2O)N)C=C1

Origin of Product

United States

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